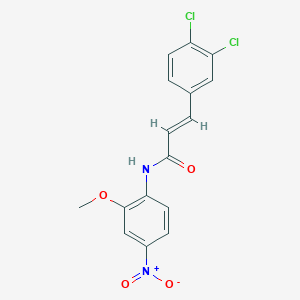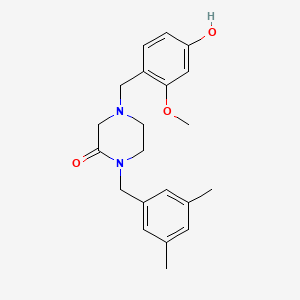
3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as DCMAN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamides and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. In addition, this compound has been shown to interfere with the function of tubulin, a protein that is essential for cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt the cell cycle and inhibit cell proliferation. In addition, this compound has been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is its versatility and wide range of applications. It can be used in various fields of research, including medicine, agriculture, and environmental science. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many lab experiments. However, one of the limitations of this compound is its potential toxicity and side effects. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for research involving 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of novel anticancer agents based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the mechanisms of DNA replication and repair. In addition, this compound could be used to develop new insecticides and herbicides that are more effective and environmentally friendly. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 2-methoxy-4-nitrobenzaldehyde, followed by the condensation of the resulting intermediate with acryloyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively used in scientific research for its diverse applications. It has been studied as an anticancer agent, insecticide, and herbicide. In addition, this compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-15-9-11(20(22)23)4-6-14(15)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCZRYVDGMDNQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![(3aR*,5R*,6S*,7aS*)-2-[(2-fluoro-4-methylphenyl)sulfonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5429351.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)

![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)
![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)
![N-(3-fluorobenzyl)-2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5429386.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429411.png)
![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)